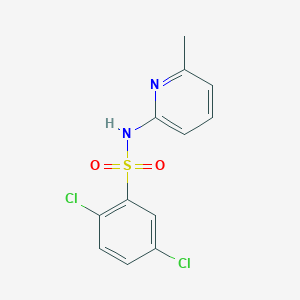
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack tumor cells. 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, and can also increase the activity of natural killer cells and T cells. 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been shown to inhibit angiogenesis and to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a potentially useful treatment for a wide range of cancers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is to better understand its mechanism of action and how it can be optimized for use in cancer treatment. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is interest in developing new analogs of 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide that may have improved efficacy and fewer side effects.
Métodos De Síntesis
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process starting with 2,5-dichlorobenzenesulfonyl chloride and 6-methyl-2-pyridinemethanol. The final step involves the reaction of the intermediate product with ammonia to form 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, breast, and prostate cancer. 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide works by activating the immune system and inducing the production of cytokines, which can lead to tumor cell death.
Propiedades
Nombre del producto |
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2S |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-7-9(13)5-6-10(11)14/h2-7H,1H3,(H,15,16) |
Clave InChI |
MBEXSWQSTRFSFD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Solubilidad |
47.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)